molecular formula C19H23NO3 B563063 rac 5-Carboxy Desisopropyl Tolterodine-d7 CAS No. 1189868-60-7

rac 5-Carboxy Desisopropyl Tolterodine-d7

Cat. No.: B563063
CAS No.: 1189868-60-7
M. Wt: 320.44
InChI Key: LXKJBTVDQUGPBU-GYDXGMDDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves multiple steps, starting from the precursor Tolterodine. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.

    Catalytic Oxidation: Employing catalysts to facilitate the oxidation process.

    High-Performance Liquid Chromatography (HPLC): For purification and quality control.

Chemical Reactions Analysis

Types of Reactions

rac 5-Carboxy Desisopropyl Tolterodine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deuterated analogs and derivatives of rac 5-Carboxy Desisopropyl Tolterodine.

Scientific Research Applications

rac 5-Carboxy Desisopropyl Tolterodine-d7 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary frequency and urgency . The deuterated analog is used to study these mechanisms more precisely due to its stable isotope properties.

Comparison with Similar Compounds

Similar Compounds

    rac 5-Carboxy Desisopropyl Tolterodine: The non-deuterated analog.

    Tolterodine: The parent compound used to treat overactive bladder.

    5-Hydroxymethyl Tolterodine: Another metabolite of Tolterodine.

Uniqueness

rac 5-Carboxy Desisopropyl Tolterodine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in various scientific fields.

Properties

IUPAC Name

3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKJBTVDQUGPBU-GYDXGMDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747291
Record name 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189868-60-7
Record name 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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